

Application Note: Precision N-Alkylation of N,N-Dimethylmethanesulfonimidamide

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Compound of Interest

Compound Name:	<i>N,N-dimethylmethanesulfonimidamide hydrochloride</i>
CAS No.:	1955519-56-8
Cat. No.:	B2374644

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Abstract & Strategic Overview

This application note details the protocol for the N-alkylation of N,N-dimethylmethanesulfonimidamide (DMSI). Sulfonimidamides are aza-bioisosteres of sulfonamides, offering unique physicochemical properties (solubility, H-bonding capability) and a chiral sulfur center that is increasingly valuable in medicinal chemistry (e.g., avoiding metabolic hotspots).

The core challenge in alkylating DMSI lies in its amphoteric nature and polarity. The imidamide nitrogen (

) is the nucleophile, with a pKa generally in the range of 10–11. Successful alkylation requires balancing base strength to ensure deprotonation while preventing oligomerization or side reactions at the sulfur center.

This guide presents two validated methodologies:

- Method A (Nucleophilic Substitution): A robust, scalable protocol using alkyl halides.
- Method B (Mitsunobu Coupling): A mild protocol for alkylation using alcohols.

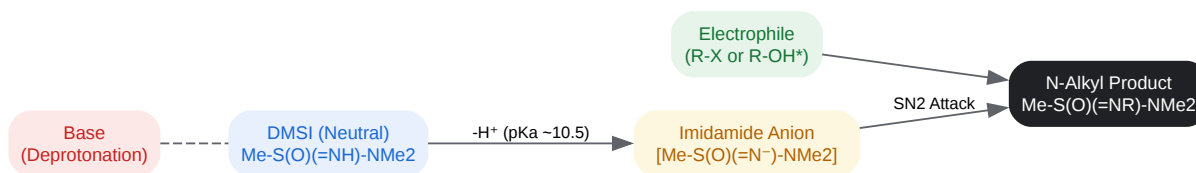
Chemical Background & Mechanism[1]

The Substrate[2]

- Compound: N,N-Dimethylmethanesulfonimidamide
- Formula:
- Key Feature: The molecule possesses a stereogenic sulfur atom.[1] While the starting material (DMSI) is often used as a racemate, the alkylation conditions described herein preserve the stereochemical integrity if an enantiopure starting material is used.

Reaction Mechanism

The reaction proceeds via the deprotonation of the imidamide nitrogen, generating a resonance-stabilized anion that attacks the electrophile.



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Figure 1: Mechanistic pathway for the N-alkylation of DMSI.

Method A: Base-Mediated Alkylation (Standard Protocol)

This method is preferred for primary and secondary alkyl halides. It utilizes Cesium Carbonate () in Acetonitrile ()

) or Potassium Hydroxide (KOH) in DMSO. We recommend the

route for lab-scale synthesis due to easier workup, while the KOH/DMSO route is superior for high-throughput parallel synthesis.

Reagents & Materials

Component	Equivalents	Role	Notes
DMSI	1.0	Substrate	Hygroscopic; dry before use.
Alkyl Halide (R-X)	1.2 – 1.5	Electrophile	Iodides > Bromides >> Chlorides.
	2.0	Base	Promotes deprotonation; buffers reaction.
Acetonitrile (MeCN)	Solvent	Medium	Anhydrous required. [0.2 M] conc.
TBAI	0.1 (Optional)	Catalyst	Tetrabutylammonium iodide; use if R-Cl is used.

Step-by-Step Procedure

- Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Nitrogen or Argon.
- Dissolution: Add DMSI (1.0 equiv) and anhydrous MeCN (concentration ~0.2 M).
- Activation: Add (2.0 equiv). Stir at Room Temperature (RT) for 15 minutes.
 - Note: The suspension ensures the base is available but buffers the pH to prevent decomposition.
- Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise.

- Optimization: If the alkyl halide is a solid, dissolve in minimal MeCN before addition.
- Reaction: Heat the mixture to 60°C for 4–16 hours. Monitor by LC-MS or TLC.
 - TLC Stain: Sulfonimidamides stain poorly with UV; use or Hanessian's Stain.
- Workup:
 - Cool to RT.
 - Filter through a Celite pad to remove inorganic salts (, CsX).
 - Concentrate the filtrate in vacuo.[2]
 - Critical Step: If the product is highly polar, direct purification is preferred. If lipophilic, partition between EtOAc and Water.

Method B: Mitsunobu Alkylation (Alcohol Substrates)

This method is essential when the alkyl halide is unstable or unavailable, utilizing the corresponding alcohol.

Reagents & Materials

Component	Equivalents	Role
DMSI	1.0	Nucleophile
Alcohol (R-OH)	1.2	Electrophile Precursor
	1.5	Reductant
DIAD or DEAD	1.5	Oxidant
THF	Solvent	Anhydrous; [0.1 M]

Step-by-Step Procedure

- Setup: Dissolve DMSI (1.0 equiv), Alcohol (1.2 equiv), and Triphenylphosphine (, 1.5 equiv) in anhydrous THF at 0°C.
- Addition: Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise over 10 minutes.
 - Visual Cue: The solution will turn yellow/orange. Ensure the color persists or fades slowly.
- Reaction: Allow the reaction to warm to RT and stir overnight (12–18 h).
- Quench: Add a small amount of water or saturated .
- Purification: Concentrate and purify directly.
 - Challenge: Removing Triphenylphosphine oxide () is difficult. Use a gradient of Hexane/EtOAc to remove first, then switch to DCM/MeOH (95:5) to elute the polar sulfonimidamide.

Purification & Characterization Strategy

Sulfonimidamides are significantly more polar than their sulfonamide counterparts. Standard "flash" conditions often fail.

Chromatographic Conditions

- Stationary Phase: Silica Gel (standard).
- Mobile Phase: DCM : MeOH (gradient 100:0 to 90:10).
- Additive: Add 1% Triethylamine () or 1% (aq) to the eluent.

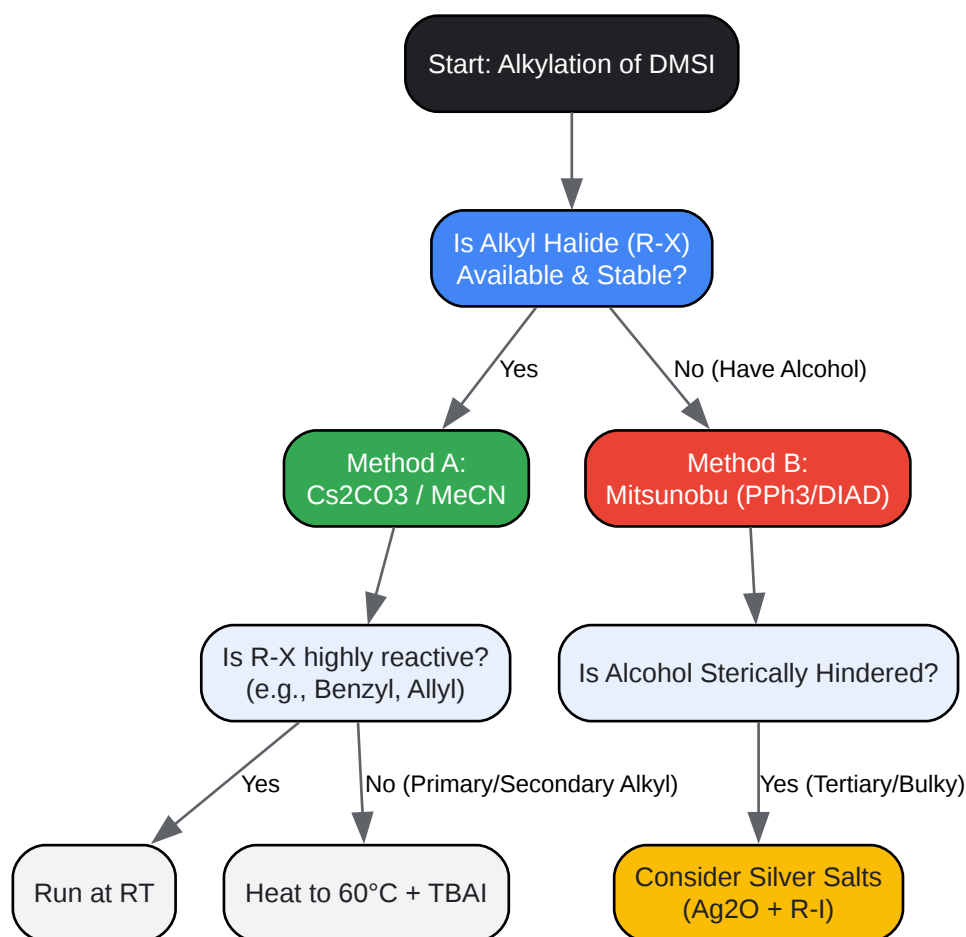
- Why? The imidamide nitrogen can interact with silanols, causing "streaking" (tailing). The base suppresses this interaction.

Analytical Validation

Method	Expected Signal	Diagnostic Note
NMR	Methyl shift	The N-Me groups on the sulfonimidamide usually appear as a singlet around 2.7–2.9 ppm.
IR	S=N stretch	Look for characteristic bands around 1100–1200 (distinct from).
Chiral HPLC	Enantiomers	If using chiral DMSI, verify ee% using Chiralpak AD-H or OD-H columns (IPA/Hexane mixes).

Troubleshooting & Decision Tree

Use the following logic flow to select the optimal method and troubleshoot low yields.



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Figure 2: Decision matrix for selecting the optimal alkylation strategy.

Safety & Handling

- DMSI: Generally low toxicity, but treat as an irritant.
- Alkylating Agents: Many alkyl halides are potential carcinogens (alkylators of DNA). Handle in a fume hood.
- Sodium Hydride (Alternative Base): If using NaH (not detailed above but possible), ensure strictly anhydrous conditions to prevent evolution/fire.

References

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